Cas no 17699-05-7 (Bicyclo[3.1.1]hept-2-ene,2,6-dimethyl-6-(4-methyl-3-penten-1-yl)-)

Bicyclo[3.1.1]hept-2-ene,2,6-dimethyl-6-(4-methyl-3-penten-1-yl)- structure
17699-05-7 structure
Product Name:Bicyclo[3.1.1]hept-2-ene,2,6-dimethyl-6-(4-methyl-3-penten-1-yl)-
Numero CAS:17699-05-7
MF:C15H24
MW:204.351064682007
CID:215262
PubChem ID:86608
Update Time:2025-04-19

Bicyclo[3.1.1]hept-2-ene,2,6-dimethyl-6-(4-methyl-3-penten-1-yl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Bicyclo[3.1.1]hept-2-ene,2,6-dimethyl-6-(4-methyl-3-penten-1-yl)-
    • 2,6-dimethyl-6-(4-methyl-3-pentenyl)bicyclo[3.1.1]hept-2-ene
    • ALPHA-TRANS-BERGAMOTENE
    • alpha-bergamotene
    • Bergamotene
    • Bicyclo(3.1.1)hept-2-ene,2,6-dimethyl-6-(4-methyl-3-pentenyl)
    • Einecs 241-702-9
    • trans-2,6-Dimethyl-6-(4-methylpent-3-enyl)-bicyclo[3.1.1]hept-2-ene
    • NISTC17699057
    • α-Bergamotene
    • Bicyclo(3.1.1)hept-2-ene, 2,6-dimethyl-6-(4-methyl-3-pentenyl)-
    • DTXSID90864411
    • 2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene
    • .alpha.-Bergamotene
    • 2,6-Dimethyl-6-(4-methyl-3-penten-1-yl)bicyclo[3.1.1]hept-2-ene
    • .alpha.-trans-Bergamotene
    • 2-Norpinene, 2,6-dimethyl-6-(4-methyl-3-pentenyl)
    • NS00052721
    • 2,6-Dimethyl-6-(4-methyl-3-pentenyl)bicyclo(3.1.1)hept-2-ene
    • 17699-05-7
    • 2,6-dimethyl-6-(4-methylpent-3-en-1-yl)bicyclo[3.1.1]hept-2-ene
    • 2-Norpinene, 2,6-dimethyl-6-(4-methyl-3-pentenyl)-
    • CHEBI:62755
    • Bicyclo[3.1.1]hept-2-ene, 2,6-dimethyl-6-(4-methyl-3-pentenyl)-
    • FT-0622209
    • C17088
    • 2,6-Dimethyl-6-(4-methyl-3-pentenyl)bicyclo[3.1.1]hept-2-ene #
    • Q27132146
    • ALPHA-BERGAM0TENE
    • Inchi: 1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3
    • Chiave InChI: YMBFCQPIMVLNIU-UHFFFAOYSA-N
    • Sorrisi: C1(C)(CC/C=C(\C)/C)C2C(C)=CCC1C2

Proprietà calcolate

  • Massa esatta: 204.18800
  • Massa monoisotopica: 204.188
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 304
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0A^2
  • XLogP3: 4.8

Proprietà sperimentali

  • Densità: 0.881
  • Punto di ebollizione: 259.5°Cat760mmHg
  • Punto di infiammabilità: 100.6°C
  • Indice di rifrazione: 1.49
  • PSA: 0.00000
  • LogP: 4.72520
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.